Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Overview
Description
The compound would first be described in terms of its molecular formula, structure, and possibly its weight and other basic physical properties.
Synthesis Analysis
The synthesis of the compound would be studied. This could involve looking at the reactions used to create it, the starting materials, the conditions under which the synthesis occurs, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure of the compound.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at what other substances it reacts with, what the products of those reactions are, and under what conditions the reactions occur.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be studied. This could include its melting point, boiling point, solubility, stability, and other properties.Scientific Research Applications
Synthesis and Structural Studies
Chiral Building Blocks for Prostanoids : The synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate was explored. This compound is significant as it contributes to the study of intramolecular carbocyclization reactions, providing insights into stereochemical outcomes and applications in prostanoid synthesis (Valiullina et al., 2019).
Dihydro-1,4-thiazines Study : Research involving the reduction of similar complex methyl esters has led to insights into little stereoselectivity in conversion processes, contributing to the broader understanding of stereochemistry in organic synthesis (Kitchin & Stoodley, 1973).
Synthesis of Tetrahydroanthracene : The transformation of similar compounds to tetrahydroanthracene derivatives highlights the versatility of these complex methyl esters in the synthesis of important organic structures, relevant in various scientific applications (Matsumoto et al., 1996).
Chemical Reactions and Transformations
Functionalized Cyclopentane Synthesis : The study of dirhodium(II)-catalyzed C-H insertion reactions involving similar compounds is crucial for the stereoselective synthesis of functionalized cyclopentanes, a key component in various chemical syntheses (Yakura et al., 1999).
Anodic Oxidation Studies : Research into the anodic oxidation of similar esters provides insights into the formation of diesters and lactones, vital for understanding electrochemical reactions in organic chemistry (Torii, Tanaka, & Okamoto, 1972).
Novel Compound Synthesis
- Azaartemisinin Derivatives : The reaction of artemisinin with similar complex methyl esters led to the creation of new azaartemisinin derivatives, expanding the scope of synthetic organic chemistry and its applications in medicinal chemistry (Al-Oqail et al., 2003).
Safety And Hazards
The compound’s safety profile would be evaluated. This could involve looking at its toxicity, potential for causing an allergic reaction, and other health risks.
Future Directions
Based on the results of these studies, researchers might suggest future directions for research. This could involve suggesting modifications to the compound to improve its properties, or suggesting new applications for the compound.
properties
IUPAC Name |
methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O14/c1-12(27(4,5)43-14(3)31)8-19(33)42-22-23-28-11-40-29(23,26(37)39-7)24(35)21(34)20(28)16(10-18(32)38-6)15(13(2)30)9-17(28)41-25(22)36/h8,15-17,20-24,34-35H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,20+,21+,22+,23+,24-,28?,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZFUWABZIZYPL-WOONRUIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O[C@H]1[C@@H]2[C@]3([C@@H]([C@H]([C@H]4C2(CO3)[C@H](C[C@@H]([C@H]4CC(=O)OC)C(=O)C)OC1=O)O)O)C(=O)OC)/C(C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bruceanic acid C | |
CAS RN |
132587-60-1 | |
Record name | Bruceanic acid C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132587601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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